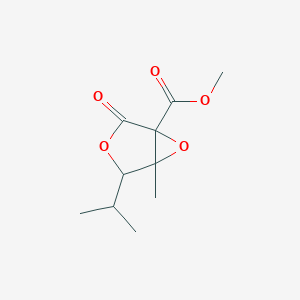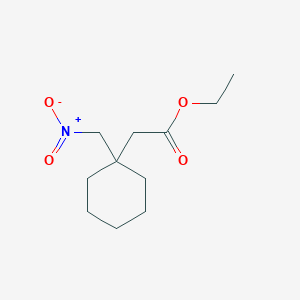
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile, also known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. DPC belongs to the class of pyrrole compounds, which have been found to exhibit a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been extensively studied for its potential applications in medicine and biochemistry. One of the most promising applications of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its use as a selective inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in the treatment of cancer, diabetes, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves its binding to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been found to be highly selective for PKC, with little to no activity against other kinases. This selectivity makes 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile a valuable tool for studying the role of PKC in cellular processes and for developing PKC-targeted therapeutics.
Biochemische Und Physiologische Effekte
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have shown that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile reduces tumor growth in animal models of cancer. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has also been found to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its selectivity for PKC, which allows for the specific targeting of this enzyme in cellular processes. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile-based therapeutics for the treatment of cancer, diabetes, and neurological disorders. Another area of interest is the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile as a tool for studying the role of PKC in cellular processes. Additionally, there is potential for the development of new derivatives of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile with improved solubility and selectivity for PKC.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile (4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is a selective inhibitor of the protein kinase C enzyme and has been found to have a wide range of biochemical and physiological effects. While there are limitations to the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile in lab experiments, its selectivity and potential therapeutic applications make it a valuable tool for studying cellular processes and developing new therapeutics.
Synthesemethoden
The synthesis of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves the reaction of 2,3-dichlorobenzaldehyde with methylamine and malononitrile in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. The synthesis method of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is relatively straightforward and can be achieved using standard laboratory techniques.
Eigenschaften
CAS-Nummer |
156428-56-7 |
|---|---|
Produktname |
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile |
Molekularformel |
C12H8Cl2N2 |
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
4-(2,3-dichlorophenyl)-1-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H8Cl2N2/c1-16-6-8(5-15)10(7-16)9-3-2-4-11(13)12(9)14/h2-4,6-7H,1H3 |
InChI-Schlüssel |
KSFZSRLPAFJJMJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
Kanonische SMILES |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
Synonyme |
4-(2,3-DICHLOROPHENYL)-1-METHYL-1H-PYRROLE-3-CARBONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)



![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)






